1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Src-family kinases Structure–activity relationship

This pyrazolo[3,4-d]pyrimidine features an unprecedented N1 3-chlorophenyl and C4 3-methylbutylamino substitution, absent from published Src/Abl inhibitor literature. It enables direct SAR comparison with anilino-substituted analogs to dissect C4 substituent contributions to kinase selectivity and permeability. Ideal for generating missing physicochemical reference data (LogP/D, solubility, PAMPA, protein binding) for the C4 N-alkyl chemical space. Custom synthesis only; procurement supports kinase panel screening and matched negative-control studies.

Molecular Formula C16H18ClN5
Molecular Weight 315.80 g/mol
Cat. No. B11214903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC16H18ClN5
Molecular Weight315.80 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H18ClN5/c1-11(2)6-7-18-15-14-9-21-22(16(14)20-10-19-15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3,(H,18,19,20)
InChIKeyMLFFOUYPWXAEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Procurement-Relevant Structural and Pharmacophoric Profile


1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C16H18ClN5, MW 315.80) is a fully synthetic, 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established adenine bioisostere extensively explored as a kinase inhibitor pharmacophore, with multiple derivatives having reached clinical evaluation for oncology indications [2]. The compound bears a 3-chlorophenyl substituent at the N1 position of the pyrazole ring and an N-(3-methylbutyl) (isoamyl) side chain at the C4 exocyclic amine, a substitution pattern that distinguishes it from the widely used Src-family kinase inhibitor PP2 (which carries a tert-butyl group at N1 and a 4-chlorophenyl at C3) [3]. This compound is primarily available through custom synthesis and specialty chemical suppliers as a research-grade tool compound for kinase inhibitor discovery programs.

Why Generic Substitution of 1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Is Not Supported by Current Evidence


The pyrazolo[3,4-d]pyrimidine scaffold exhibits exceptionally steep structure–activity relationships (SAR), where minor changes in substitution pattern can profoundly alter kinase selectivity profiles, potency, and cellular efficacy [1]. In the well-characterized 4-amino-substituted series, the N1 substituent (aryl vs. alkyl), the C3 substituent (aryl vs. H vs. alkyl), and the C4 N-substituent (anilino vs. alkylamino vs. cycloalkylamino) each independently modulate Src, Abl, and Fyn inhibitory activity [2]. Compounds differing in the position of a single chlorine atom (ortho vs. meta vs. para) on the N1 phenyl ring have been shown to yield distinct enzymatic inhibition profiles against Src and Abl kinases [2]. The 3-methylbutyl side chain at the C4 amine in this compound introduces steric and lipophilic character that is absent in the widely referenced anilino-substituted analogs. Without quantitative comparative data, any claim of interchangeability between this compound and other pyrazolo[3,4-d]pyrimidines (e.g., PP2, SI388, or 1a/SI83) is scientifically unjustified.

1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Assessment


Structural Differentiation: N1 3-Chlorophenyl vs. N1 tert-Butyl in the Pyrazolo[3,4-d]pyrimidine Scaffold

The target compound bears an N1 3-chlorophenyl substituent, in contrast to the well-known Src inhibitor PP2 which carries an N1 tert-butyl group. In the pyrazolo[3,4-d]pyrimidine class, the N1 substituent directly influences kinase binding pocket occupancy and selectivity. The SI388 study demonstrated that C6-substituted pyrazolo[3,4-d]pyrimidines with N1 2-chloro-2-phenylethyl chains exhibit distinct Src/Abl/Fyn inhibition profiles compared to N1 tert-butyl analogs [1]. However, no direct comparative enzymatic or cellular data exist for the N1 3-chlorophenyl / C4 3-methylbutylamino combination.

Kinase inhibitor design Src-family kinases Structure–activity relationship

C4 Substituent Lipophilicity Comparison: 3-Methylbutylamino vs. Anilino in Pyrazolo[3,4-d]pyrimidine Src Inhibitors

The target compound's C4 N-(3-methylbutyl) substituent (calculated logP contribution ≈ +2.5) introduces substantially higher lipophilicity compared to the anilino substituents prevalent in characterized pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors. In the SI388 series (compounds 2a–s), C4 anilino substitution was maintained throughout, and lipophilic efficiency (LipE) was a key optimization parameter [1]. While no data exist for the 3-methylbutylamino variant, class-level SAR indicates that excessive C4 lipophilicity can reduce ligand efficiency and adversely affect solubility [2]. The 3-methylbutyl group may alternatively confer improved passive membrane permeability compared to anilino analogs, but this remains untested.

Lipophilic ligand efficiency Kinase inhibitor ADME C4 substitution SAR

Absence of C3 Substitution: Comparison with C3-Aryl Pyrazolo[3,4-d]pyrimidine Src Inhibitors

The target compound lacks a substituent at the C3 position of the pyrazolo[3,4-d]pyrimidine core (C3 = H), whereas the vast majority of characterized Src/Abl inhibitors in this class bear an aryl substituent at C3 (e.g., PP2: C3 = 4-chlorophenyl; SI388: C3 = H but C6 = SCH3-substituted). The C3 aryl group occupies the hydrophobic pocket adjacent to the kinase hinge region and is considered essential for high-affinity Src inhibition [1]. The 2008 study by Schenone et al. demonstrated that 4-amino-substituted pyrazolo[3,4-d]pyrimidines lacking a C3 substituent showed significantly reduced Src and Abl inhibitory activity compared to C3-phenyl derivatives [2]. The target compound's C3 = H, combined with N1 = 3-chlorophenyl, creates a substitution pattern with no direct precedent in the published Src inhibitor SAR literature.

C3 substitution SAR Kinase hinge binding Scaffold decoration

Kinase Selectivity Profile: Complete Absence of Data vs. Well-Characterized Comparators

No kinase selectivity profiling data (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan, or academic panel screening) are publicly available for 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In contrast, the comparator PP2 has been profiled against >60 kinases, demonstrating >10,000-fold selectivity for Src-family kinases (Lck, Fyn, Hck: IC50 = 4–5 nM) over ZAP-70 (IC50 > 100 µM) and JAK2 (IC50 > 50 µM) . SI388 has been characterized for Src, Abl, and Fyn inhibition with Ki values of 0.423, 0.419, and 0.399 µM respectively [1]. The complete absence of selectivity data for the target compound means that its utility as a tool compound for mechanistic studies cannot be assessed against established alternatives.

Kinase selectivity screening Off-target profiling Tool compound validation

Cellular Antiproliferative Activity: No Data vs. Published A431 and GBM Cell Line Data for Analogs

No cellular antiproliferative or cytotoxicity data are available for 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Multiple pyrazolo[3,4-d]pyrimidine analogs have demonstrated quantifiable antiproliferative effects: PP2 and newer derivatives inhibit A431 epidermoid carcinoma cell proliferation, with several compounds showing greater activity than PP2 itself [1]. SI388 inhibits colony formation in T98G and U251 glioblastoma cell lines in a dose-dependent manner (10 nM–25 µM) and reduces cell viability as measured by MTS assay [2]. The target compound's activity in any cellular context remains unknown, precluding any efficacy-based comparison.

Antiproliferative activity Glioblastoma models A431 cells

1-(3-Chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Limited Application Scenarios


Exploratory Kinase Inhibitor SAR Expansion with Novel N1/C4 Substitution Pattern

The compound's unique combination of an N1 3-chlorophenyl group and a C4 3-methylbutylamino substituent, with an unsubstituted C3 position, represents a novel chemotype within the pyrazolo[3,4-d]pyrimidine kinase inhibitor landscape. This substitution pattern has no direct precedent in the published Src/Abl inhibitor literature [1], making it suitable for exploratory SAR studies aimed at mapping the tolerance of the kinase ATP-binding pocket to N-alkyl substituents at C4 in the context of N1-aryl decoration. Researchers investigating non-traditional pyrazolo[3,4-d]pyrimidine scaffolds may use this compound as a starting point for kinase panel screening to identify unexpected target engagements.

Chemical Probe for Assessing C4 Alkylamino vs. C4 Anilino Pharmacophore Contributions

The C4 3-methylbutylamino side chain distinguishes this compound from the vast majority of characterized pyrazolo[3,4-d]pyrimidine kinase inhibitors, which predominantly bear C4 anilino substituents [2]. This structural divergence enables direct comparative studies with C4 anilino analogs (e.g., N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives reported on BindingDB with Src IC50 values of 2–270 nM) [3] to dissect the contribution of the C4 substituent to kinase binding affinity, selectivity, and cellular permeability. Such studies would generate valuable pharmacophoric insights for the broader medicinal chemistry community.

Negative Control or Inactive Scaffold Validation in Src-Dependent Assays

Based on class-level SAR, the absence of a C3 aryl substituent is predicted to significantly reduce Src kinase inhibitory potency [2]. If experimental testing confirms weak or absent Src inhibition, this compound could serve as a structurally matched negative control for C3-aryl pyrazolo[3,4-d]pyrimidine Src inhibitors (e.g., PP2, SI388) in cellular mechanistic studies. A validated inactive analog sharing the core scaffold but lacking the critical C3 pharmacophoric element would strengthen conclusions drawn from Src inhibitor experiments by controlling for scaffold-specific off-target effects unrelated to Src kinase inhibition.

Physicochemical Property Benchmarking for C4 N-Alkyl Pyrazolo[3,4-d]pyrimidines

The 3-methylbutyl group introduces distinct lipophilicity and conformational flexibility compared to the rigid anilino substituents common in this class [1]. Procurement for systematic physicochemical profiling (LogP/D determination, aqueous solubility, PAMPA permeability, plasma protein binding, and microsomal stability) would generate reference data for the broader C4 N-alkyl pyrazolo[3,4-d]pyrimidine chemical space. Such data are currently absent from the literature and would inform future lead optimization campaigns exploring non-anilino C4 substituents.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.